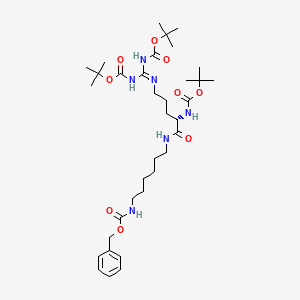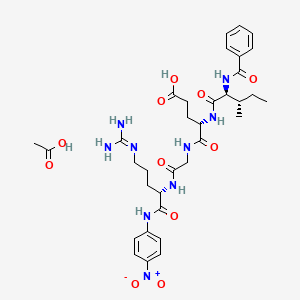
Cbz-B3A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-B3A is a potent and selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. It inhibits the phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) and blocks translation by 68% . This compound is primarily used in scientific research to study the mTORC1 signaling pathway and its implications in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-B3A involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The key steps include:
- Protection of amino groups using tert-butoxycarbonyl (Boc) groups.
- Coupling of protected amino acids using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
- Deprotection of Boc groups using trifluoroacetic acid (TFA) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated synthesizers and high-throughput screening methods helps in scaling up the production .
Chemical Reactions Analysis
Types of Reactions
Cbz-B3A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in this compound.
Substitution: Substitution reactions can be used to introduce different substituents into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Cbz-B3A has a wide range of scientific research applications, including:
Chemistry: Used to study the mTORC1 signaling pathway and its role in cellular processes.
Biology: Investigated for its effects on cell growth, proliferation, and apoptosis.
Medicine: Explored for potential therapeutic applications in cancer and other diseases involving dysregulated mTORC1 signaling.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the mTORC1 pathway
Mechanism of Action
Cbz-B3A exerts its effects by inhibiting the mTORC1 signaling pathway. It binds to ubiquilins 1, 2, and 4, preventing the activation of mTORC1. This inhibition leads to the suppression of phosphorylation of 4EBP1, thereby blocking the translation process. The molecular targets and pathways involved include mTORC1, 4EBP1, and ubiquilins .
Comparison with Similar Compounds
Similar Compounds
Rapamycin: Another mTOR inhibitor with immunosuppressive activity and the ability to induce autophagy.
Everolimus: A derivative of rapamycin used as an immunosuppressant and in cancer therapy.
Temsirolimus: Similar to everolimus, used in the treatment of renal cell carcinoma.
Uniqueness of Cbz-B3A
This compound is unique due to its high selectivity and potency in inhibiting the mTORC1 signaling pathway. It has a larger effect on the phosphorylation of 4EBP1 compared to other mTOR inhibitors like rapamycin . This makes it a valuable tool in scientific research for studying the mTORC1 pathway and its implications in various diseases.
Properties
IUPAC Name |
benzyl N-[6-[[(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]hexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58N6O9/c1-33(2,3)48-30(44)39-26(20-17-23-37-28(40-31(45)49-34(4,5)6)41-32(46)50-35(7,8)9)27(42)36-21-15-10-11-16-22-38-29(43)47-24-25-18-13-12-14-19-25/h12-14,18-19,26H,10-11,15-17,20-24H2,1-9H3,(H,36,42)(H,38,43)(H,39,44)(H2,37,40,41,45,46)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEWUYSTHGIDHO-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)NCCCCCCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)NCCCCCCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58N6O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)




